tert-Butyl cyclopropyl(4-ethynyl-3-fluorobenzyl)carbamate
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Overview
Description
tert-Butyl cyclopropyl(4-ethynyl-3-fluorobenzyl)carbamate is a synthetic organic compound that features a tert-butyl group, a cyclopropyl ring, and a 4-ethynyl-3-fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclopropyl(4-ethynyl-3-fluorobenzyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the 4-ethynyl-3-fluorobenzyl group: This step often involves a Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the tert-butyl carbamate group: This can be done through a carbamation reaction, where an amine reacts with a tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cyclopropyl(4-ethynyl-3-fluorobenzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
tert-Butyl cyclopropyl(4-ethynyl-3-fluorobenzyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl cyclopropyl(4-ethynyl-3-fluorobenzyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites or non-covalent interactions with allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl cyclobutyl(4-ethynyl-3-fluorobenzyl)carbamate
- tert-Butyl cyclopropyl(4-ethynyl-3-chlorobenzyl)carbamate
Uniqueness
tert-Butyl cyclopropyl(4-ethynyl-3-fluorobenzyl)carbamate is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. The cyclopropyl ring also imparts rigidity to the molecule, affecting its interaction with molecular targets.
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[(4-ethynyl-3-fluorophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-5-13-7-6-12(10-15(13)18)11-19(14-8-9-14)16(20)21-17(2,3)4/h1,6-7,10,14H,8-9,11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPIVZWQQOEVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)C#C)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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